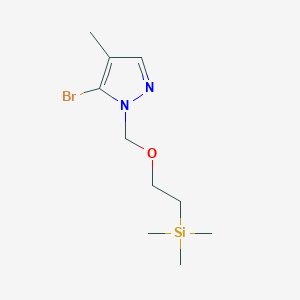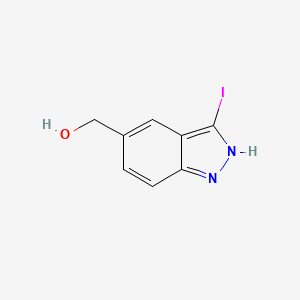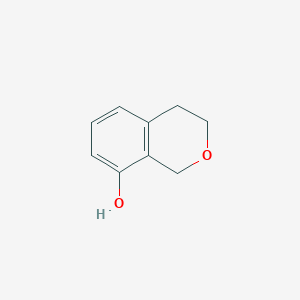![molecular formula C22H36S2 B13982077 2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
2,5-Dioctylthieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioctylthieno[3,2-b]thiophene is a compound with the molecular formula C22H36S2. It is a derivative of thieno[3,2-b]thiophene, which is a heterocyclic compound containing sulfur atoms. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioctylthieno[3,2-b]thiophene typically involves the alkylation of thieno[3,2-b]thiophene. One common method includes the reaction of thieno[3,2-b]thiophene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioctylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Bromine in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,5-Dioctylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 2,5-Dioctylthieno[3,2-b]thiophene involves its interaction with molecular targets and pathways. Its electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. The compound’s ability to form π-conjugated systems enhances its conductivity and stability in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
- 2,3-Dioctylthieno[3,4-b]pyrazine
- 2,6-Dioctylthieno2,3-fbenzothiole
- 3,7-Dioctylthieno2,3-fbenzothiole
Uniqueness
2,5-Dioctylthieno[3,2-b]thiophene stands out due to its specific electronic properties and stability, making it particularly suitable for applications in organic electronics. Its long alkyl chains provide solubility in organic solvents, facilitating its processing and integration into various devices .
Propiedades
Fórmula molecular |
C22H36S2 |
|---|---|
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
2,5-dioctylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H36S2/c1-3-5-7-9-11-13-15-19-17-21-22(23-19)18-20(24-21)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
FADMUUZWZGWNSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(S1)C=C(S2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)




![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)







